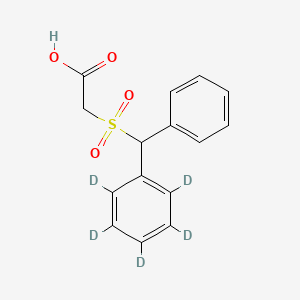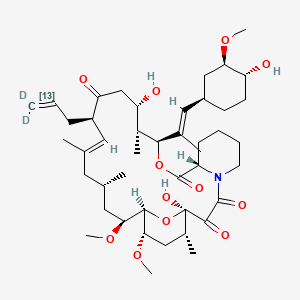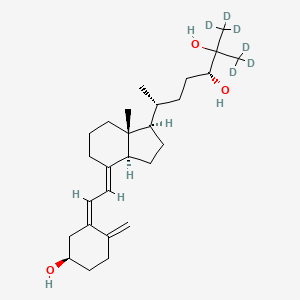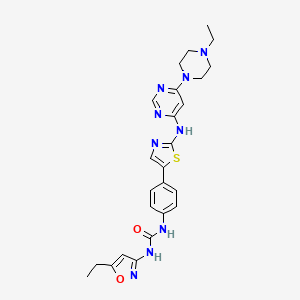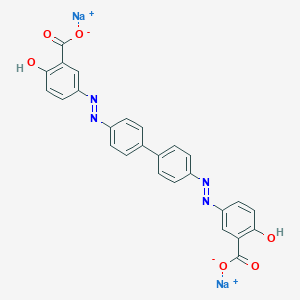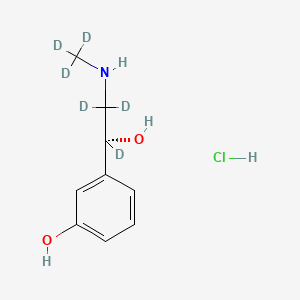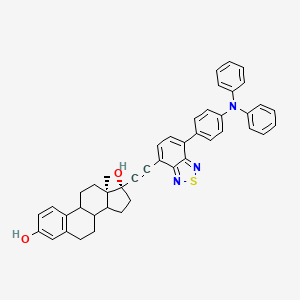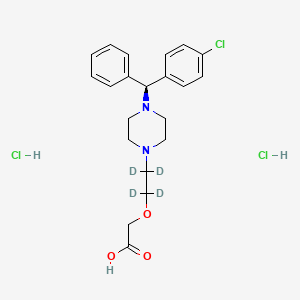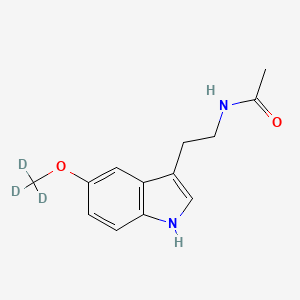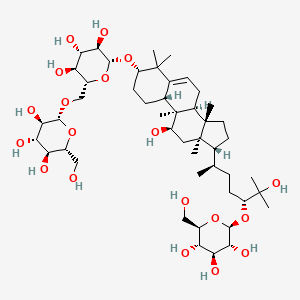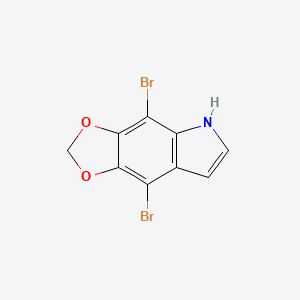
Amakusamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amakusamine can be synthesized through a series of reactions involving the bromination of indole derivatives. The synthetic route typically involves the following steps:
Bromination: Indole is brominated using bromine in the presence of a suitable solvent.
Methylenedioxy Formation: The brominated indole is then reacted with methylenedioxy reagents to form the final compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Large-scale Bromination: Conducted in industrial reactors with controlled temperature and pressure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Amakusamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Amakusamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on cellular processes, particularly in osteoclast formation.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new drugs and chemical products .
Mécanisme D'action
Amakusamine exerts its effects by inhibiting the receptor activator of nuclear factor-kB ligand (RANKL)-induced formation of multinuclear osteoclasts. It achieves this by suppressing the expression of Nfatc1, a key transcription factor involved in osteoclast differentiation . The molecular targets and pathways involved include the RANKL signaling pathway and downstream effectors .
Comparaison Avec Des Composés Similaires
Brominated Indole Derivatives: Compounds with similar bromination patterns.
Methylenedioxy Compounds: Compounds with methylenedioxy functional groups.
Amakusamine stands out due to its unique combination of structural features and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H5Br2NO2 |
|---|---|
Poids moléculaire |
318.95 g/mol |
Nom IUPAC |
4,8-dibromo-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-4-1-2-12-7(4)6(11)9-8(5)13-3-14-9/h1-2,12H,3H2 |
Clé InChI |
QLFRWAZASAPKSB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(C3=C(C(=C2O1)Br)NC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
